sRANKL-IN-1

Description

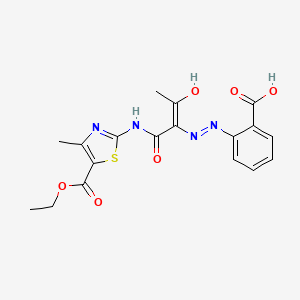

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N4O6S |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21? |

InChI Key |

UBOUAGIRCXVUFL-DKYFMLMQSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C |

Origin of Product |

United States |

Molecular and Cellular Biology of Srankl Signaling

sRANKL-Receptor Interactions: Binding Dynamics with RANK

The biological activities of sRANKL are primarily mediated through its high-affinity binding to its receptor, RANK (Receptor Activator of Nuclear Factor-κB), a member of the tumor necrosis factor receptor (TNFR) superfamily. aacrjournals.orgmdpi.com RANK is a type I transmembrane protein expressed on the surface of various cells, most notably osteoclasts and their precursors, as well as dendritic cells and T-cells. wikipedia.orgsigmaaldrich.com

The interaction between sRANKL and RANK is a key regulatory point in bone metabolism. sigmaaldrich.comwjgnet.com sRANKL, a homotrimeric protein, binds to RANK, inducing a conformational change in the receptor. nih.gov This ligand-receptor binding facilitates the recruitment of adaptor proteins, particularly TNF receptor-associated factors (TRAFs), to the intracellular domain of RANK. mdpi.comfrontiersin.org Among the TRAF family members, TRAF6 is considered especially critical for RANK signaling in osteoclasts. qiagen.comtandfonline.com The sRANKL-RANK interaction can be inhibited by osteoprotegerin (OPG), a soluble decoy receptor that binds to sRANKL and prevents it from activating RANK. sigmaaldrich.comwjgnet.com

Intracellular Signal Transduction Pathways Activated by sRANKL-RANK Binding

The binding of sRANKL to RANK triggers a cascade of intracellular signaling events, leading to the activation of multiple downstream pathways that ultimately regulate cellular processes like differentiation, activation, and survival. spandidos-publications.com

NF-κB Pathway Activation

Upon sRANKL binding, the RANK-TRAF6 complex initiates the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. e-enm.orgbioscientifica.com This occurs through both canonical and non-canonical pathways. frontiersin.orge-enm.org

Canonical Pathway: The RANK-TRAF complex activates the IκB kinase (IKK) complex, which consists of IKK-α, IKK-β, and the regulatory subunit NEMO (NF-κB essential modulator). e-enm.org The activated IKK complex phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 (RelA) heterodimer, allowing it to translocate to the nucleus and induce the expression of target genes. e-enm.org

Non-canonical Pathway: This pathway is activated with a delay compared to the canonical pathway. e-enm.org sRANKL stimulation leads to the degradation of TRAF3, which in turn stabilizes and activates NF-κB-inducing kinase (NIK). e-enm.org NIK then phosphorylates and activates IKK-α, leading to the processing of p100 to p52. The resulting p52/RelB heterodimer translocates to the nucleus to regulate gene expression. e-enm.org

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38)

The sRANKL-RANK interaction also potently activates several mitogen-activated protein kinase (MAPK) cascades, including c-Jun N-terminal kinase (JNK) and p38. biomolther.orgnih.gov The TRAF6 adaptor protein is crucial for this activation. tandfonline.com

Activation of these MAPK pathways is essential for osteoclast differentiation. nih.gov sRANKL induces a biphasic activation of MAPKs, with an initial immediate activation followed by a more sustained, delayed activation. nih.gov The p38 pathway, in particular, plays a prominent role in RANKL-mediated osteoclastogenesis. nih.gov

PI3K/Akt/mTOR Signaling Modulations

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical signaling axis modulated by sRANKL. researchgate.netunito.it The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. wikipedia.org

Upon sRANKL stimulation, PI3K is activated, leading to the phosphorylation and activation of Akt. researchgate.netunito.it Activated Akt can then phosphorylate and regulate a variety of downstream targets, including mTOR. wikipedia.org This pathway has been shown to be involved in the regulation of osteoclast function and survival. researchgate.net

NFATc1 Transcriptional Regulation

A key downstream effector of sRANKL signaling is the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). spandidos-publications.comoup.com NFATc1 is considered a master regulator of osteoclast differentiation. nih.gov

The activation of NF-κB and MAPK pathways by sRANKL leads to the initial induction of NFATc1 expression. spandidos-publications.com Subsequently, sRANKL-induced calcium signaling activates the phosphatase calcineurin, which dephosphorylates NFATc1, allowing it to translocate to the nucleus. spandidos-publications.com In the nucleus, NFATc1 autoregulates its own promoter, leading to a significant amplification of its expression, a critical step for sustained osteoclast differentiation. oup.com NFATc1 then orchestrates the expression of various osteoclast-specific genes. spandidos-publications.comnih.gov

Downstream Gene Expression Profiles Modulated by sRANKL

The activation of the aforementioned signaling pathways by sRANKL culminates in the modulation of a wide array of downstream genes, ultimately driving cellular responses. A key transcriptional regulator in this process is NFATc1, which, once activated, induces the expression of numerous genes essential for osteoclast function. nih.govportlandpress.com

Some of the key genes and protein families whose expression is modulated by sRANKL signaling include:

| Gene/Protein Family | Function in sRANKL-mediated processes |

| Tartrate-resistant acid phosphatase (TRAP; Acp5) | A hallmark enzyme of osteoclasts, involved in bone resorption. biomolther.org |

| Cathepsin K (Ctsk) | A cysteine protease highly expressed in osteoclasts, responsible for the degradation of bone matrix proteins like collagen. biomolther.orgnih.gov |

| Matrix metalloproteinase 9 (MMP9) | A zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. biomolther.orgnih.gov |

| c-Fos | A component of the AP-1 transcription factor complex, which is an early response gene induced by RANKL and is required for the expression of NFATc1. biomolther.org |

| c-Src | A non-receptor tyrosine kinase that is crucial for the bone-resorbing activity of mature osteoclasts. spandidos-publications.comnih.gov |

| Calcitonin receptor | A receptor for the hormone calcitonin, which is highly expressed on mature osteoclasts. spandidos-publications.com |

The coordinated expression of these and other genes under the control of sRANKL signaling is essential for the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. spandidos-publications.combiomolther.org

Physiological Roles of Srankl in Preclinical Models

Regulation of Osteoclastogenesis and Bone Remodeling

The RANKL/RANK/OPG signaling axis is the central regulatory system for bone remodeling, maintaining a delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. frontiersin.orgbegellhouse.com sRANKL is a key mediator in this process, directly influencing the formation, function, and survival of osteoclasts. nih.govnih.gov

Osteoclast Differentiation, Activation, and Survival

Preclinical studies have firmly established that RANKL is indispensable for osteoclastogenesis—the process of osteoclast differentiation from hematopoietic precursors of the monocyte-macrophage lineage. nih.govbslonline.orgjci.org The interaction between RANKL and its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events. nih.govpnas.org

This signaling activates essential transcription factors, including nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and nuclear factor kappa-B (NF-κB), which are master regulators of osteoclast-specific gene expression. begellhouse.comnih.gov The binding of RANKL to RANK is a primary signal required for the differentiation of precursor cells into mature, multinucleated osteoclasts capable of bone resorption. bslonline.orgpnas.org

Beyond differentiation, RANKL is also crucial for the activation and survival of mature osteoclasts. nih.govaacrjournals.orgnih.gov It promotes the bone-resorbing activity of these cells and prevents their apoptosis, thereby extending their lifespan and functional capacity. nih.govnih.gov Animal models lacking either RANKL or RANK exhibit severe osteopetrosis, a condition characterized by dense, heavy bones due to the absence of osteoclasts and bone resorption. aacrjournals.orgfrontiersin.org

The process involves several key signaling pathways as detailed in the table below:

| Signaling Pathway | Key Molecules Involved | Role in Osteoclastogenesis |

| NF-κB Pathway | TRAF6, NF-κB | Master regulator of osteoclast-specific gene transcription. nih.gov |

| MAPK Pathways | JNK, p38, ERK | Involved in osteoclast differentiation and activation. thermofisher.commdpi.com |

| Transcription Factors | NFATc1, c-Fos, AP-1 | Critical for the expression of osteoclast-specific genes like tartrate-resistant acid phosphatase (TRAP) and cathepsin K. nih.govnih.govresearchgate.net |

| Calcium Signaling | Calcineurin | Activates NFATc1, amplifying the differentiation signal. nih.gov |

| Src/PI3K/Akt Pathway | c-Src, PI3K, Akt | Promotes the survival of osteoclast precursors during differentiation. bslonline.org |

Interplay with Osteoprotegerin (OPG) in Bone Homeostasis

Bone homeostasis is maintained by a finely tuned balance between RANKL and its natural decoy receptor, Osteoprotegerin (OPG). frontiersin.orgkarger.com OPG, another member of the TNF receptor superfamily, is primarily secreted by osteoblasts and stromal cells. nih.govmdpi.com It functions as a potent inhibitor of osteoclastogenesis by binding to RANKL with high affinity, thereby preventing its interaction with RANK. nih.govnih.gov

This competitive inhibition effectively blocks all downstream effects of RANKL, including osteoclast differentiation, activation, and survival. nih.govnih.gov The ratio of RANKL to OPG in the bone microenvironment is a critical determinant of bone mass. nih.govkarger.com

An increase in the RANKL/OPG ratio favors bone resorption, leading to bone loss.

A decrease in this ratio favors bone formation, leading to an increase in bone mass.

Preclinical models have demonstrated this relationship clearly. OPG-deficient mice develop severe osteoporosis due to uncontrolled osteoclast activity, while transgenic mice overexpressing OPG exhibit osteopetrosis, similar to RANKL-deficient mice. frontiersin.org This interplay underscores the central role of the RANKL/OPG axis in skeletal health and disease. nih.gov

Involvement in Immune System Modulation

The RANKL/RANK/OPG system is not confined to bone biology; it is a crucial component of the immune system, a field now known as osteoimmunology. mdpi.comfrontiersin.org RANKL plays multifaceted roles in the development of lymphoid organs and the function of various immune cells. frontiersin.orgfrontiersin.org

Dendritic Cell Survival and Function Enhancement

Dendritic cells (DCs) are potent antigen-presenting cells that are essential for initiating adaptive immune responses. nih.gov Preclinical studies have shown that RANKL signaling is a key factor in promoting the survival of conventional DCs. frontiersin.orgnih.govresearchgate.net The interaction between RANKL, often expressed on activated T cells, and RANK on DCs enhances DC longevity, thereby prolonging their ability to prime T cells. frontiersin.orgnih.gov

While RANKL signaling does not typically induce the upregulation of co-stimulatory molecules on DCs, it does stimulate them to produce pro-inflammatory cytokines such as IL-12. nih.gov This function can be critical for mounting an effective immune response. nih.gov In some contexts, RANKL-treated DCs have been shown to maintain regulatory T cells (Tregs), which are crucial for suppressing autoimmune responses. nih.govresearchgate.net

T-cell Proliferation and Activation Pathways

Furthermore, RANKL/RANK signaling can have direct effects on T cells themselves, potentially enhancing their proliferation and function. frontiersin.org The system plays a role in T-cell/dendritic cell communication and is vital for optimal T-cell activation. frontiersin.orgnih.gov The disruption of this pathway can be associated with a loss of T-cell tolerance and the development of autoimmune diseases. nih.gov

Pathophysiological Contributions of Srankl in Disease Models

Inflammatory and Immune-Mediated Pathologies in Research Models

Periodontitis and Related Bone Loss MechanismsIn models of inflammatory arthritis, sRANKL has been identified not only as a mediator of bone resorption but also as a modulator of inflammation and immune activation.frontiersin.orgnih.govIn TNF-transgenic mouse models, the absence of functional RANKL significantly attenuates inflammatory arthritis.frontiersin.orgConversely, the simultaneous overexpression of RANKL and TNF accelerates disease onset and severity, leading to aggressive pannus formation, extensive bone resorption, and a massive influx of inflammatory cells.frontiersin.orgnih.govThis suggests that inhibitors of sRANKL could have a dual benefit in inflammatory conditions by both preventing bone loss and reducing inflammation.

If the user wishes to proceed with an article on the broader topic of sRANKL and its inhibitors, a detailed and thoroughly referenced article can be provided, complete with data tables summarizing key research findings.

Vascular Calcification Mechanisms in Preclinical Studies

Vascular calcification, a process sharing similarities with bone mineralization, is a significant contributor to cardiovascular disease. Preclinical research has identified a direct and critical role for sRANKL in promoting the calcification of vascular smooth muscle cells (VSMCs). In vitro studies have demonstrated that incubating VSMCs with RANKL leads to a dose-dependent increase in calcification, an effect that can be neutralized by co-incubation with osteoprotegerin (OPG), the natural decoy receptor for RANKL. ahajournals.orgnih.gov This pro-calcific effect is mediated through the RANK receptor on VSMCs. nih.gov

The signaling cascade initiated by the RANKL-RANK interaction in VSMCs involves the alternative nuclear factor-κB (NF-κB) pathway. nih.gov Activation of this pathway leads to the increased expression of Bone Morphogenetic Protein 4 (BMP4), a key regulator of osteogenic differentiation. ahajournals.orgnih.gov The essential role of BMP4 in this process was confirmed when Noggin, a BMP inhibitor, was shown to blunt the calcification induced by RANKL. nih.gov

Further preclinical evidence highlights that RANKL can also promote osteogenic differentiation and calcification of VSMCs through interaction with Leucine-rich repeat-containing G-protein coupled receptor 4 (LGR4), revealing a novel mechanism independent of the traditional RANKL-RANK binding. mdpi.com In vivo animal models of vascular calcification corroborate these cellular findings, showing that an increase in vascular calcium content is paralleled by elevated expression of RANKL and BMP4 specifically in the calcified areas of arteries. ahajournals.orgnih.gov These studies collectively establish that sRANKL is a key driver of vascular calcification by inducing an osteogenic phenotype in VSMCs.

Table 1: Preclinical Findings on sRANKL's Role in Vascular Calcification

| Model/System | Key Finding | Mechanism | Citation |

|---|---|---|---|

| Rat Vascular Smooth Muscle Cells (VSMCs) in vitro | sRANKL induces a dose-dependent increase in calcification. | Upregulation of Bone Morphogenetic Protein 4 (BMP4) via the alternative NF-κB pathway. | ahajournals.orgnih.gov |

| VSMCs with RANK receptor knockdown | Lack of RANK prevents sRANKL-induced calcification. | Confirms the necessity of the RANK receptor for sRANKL's pro-calcific effect. | nih.gov |

| VSMCs with LGR4 receptor silencing | Partial prevention of sRANKL-induced calcification and osteogenic differentiation. | Indicates an additional pro-calcific mechanism via LGR4 binding, independent of RANK. | mdpi.com |

| In vivo uremic rat model | Increased vascular calcium content correlates with increased RANKL and BMP4 expression in calcified arteries. | In vivo confirmation of the link between local RANKL expression and vascular calcification. | nih.gov |

| Human epigastric arteries | Higher gene expression of RANKL in arteries with vascular calcification. | Suggests clinical relevance of preclinical findings. | mdpi.com |

sRANKL in Cancer Pathogenesis in Experimental Systems (beyond bone)

Beyond its well-established role in bone metabolism, sRANKL signaling is increasingly implicated in the progression of various cancers outside the skeletal system. Preclinical models have been instrumental in dissecting its contributions to tumor invasion, metastasis, and interaction with the tumor microenvironment.

Tumor Progression and Metastasis in Preclinical Models (e.g., prostate cancer invasion, glioma cell invasion)

Experimental studies have shown that the RANKL/RANK signaling axis is a potent driver of cancer cell migration and invasion. In prostate cancer models, RANKL has been found to promote the invasion of PC3 prostate cancer cells through a collagen matrix. scispace.complos.org This is achieved by activating multiple downstream signaling pathways that result in significant changes in the expression of genes involved in migration and osteolysis. scispace.com Specifically, RANKL promotes an epithelial-mesenchymal transition (EMT), a key process for metastasis, in prostate cancer cells through the mitogen-activated protein kinase (MAPK) and β-catenin/TCF-4 signaling pathways. nih.govnih.govresearchgate.net

In the context of brain tumors, preclinical research demonstrates that RANKL is a key factor in glioma cell invasion, not by acting on the cancer cells directly, but by modulating the tumor's microenvironment. nih.govnih.gov In vivo xenograft studies revealed that glioma cells expressing high levels of RANKL generate more invasive tumors. nih.gov The mechanism involves tumoral RANKL activating nearby astrocytes through NF-κB signaling. These activated astrocytes, in turn, secrete various factors, including Transforming Growth Factor-β (TGF-β), which then promote the invasion of glioma cells. nih.gov This highlights an indirect but critical role for sRANKL in facilitating the spread of glioblastoma.

Table 2: sRANKL's Role in Tumor Progression and Metastasis in Preclinical Models

| Cancer Type | Preclinical Model | Effect of sRANKL | Mechanism of Action | Citation |

|---|---|---|---|---|

| Prostate Cancer | PC3 cells in vitro | Increased cell migration and invasion. | Promotes Epithelial-Mesenchymal Transition (EMT) via MAPK and β-catenin/TCF-4 signaling. Upregulates MMP-1. | plos.orgnih.govnih.gov |

| Prostate Cancer | PC3 cells in mouse intratibial model | Increased osteolytic lesion formation and tumor burden. | Host stromal RANKL is induced, which acts on RANK-expressing tumor cells. | scispace.com |

| Glioma | U87MG & LN229 cell xenografts in vivo | Promotes glioma cell invasion. | Activates astrocytes in the tumor periphery via NF-κB; activated astrocytes then secrete pro-invasive factors like TGF-β. | nih.govnih.gov |

Interaction with Tumor Microenvironment in Research Models

The tumor microenvironment (TME) is a complex and dynamic network of cancer cells, immune cells, fibroblasts, and signaling molecules that collectively dictates tumor progression. nih.govrug.nl sRANKL is a key signaling molecule within this environment, influencing tumor growth by modulating local immunity and vascularity. nih.gov

Research models show that sRANKL acts as a chemoattractant for certain immune cells, including monocytes and tumor-associated macrophages (TAMs), particularly the M2 phenotype which is associated with tumor promotion. nih.govyoutube.com By recruiting these cells to the TME, sRANKL helps establish an immunosuppressive environment that allows cancer cells to evade immune destruction. nih.gov For example, regulatory T cells (Tregs), a major source of RANKL in the TME, can promote cancer progression through RANKL/RANK signaling, which stimulates the production of chemokine CCL20, further recruiting more Tregs. researchgate.net

Furthermore, sRANKL can influence the inflammatory response within the TME. In macrophage cell models, RANKL was found to decrease inflammatory responses elicited by factors secreted from adipocytes or by LPS stimulation. nih.gov This modulation occurs because RANKL promotes the binding of TRAF6 to its own receptor, RANK, thereby reducing TRAF6 availability for the TLR4 inflammatory signaling pathway. nih.gov This suggests a complex, context-dependent role for sRANKL in regulating inflammation within the TME, which can be co-opted by tumors to facilitate their growth and survival. nih.gov

Research Methodologies for Studying Srankl and Its Modulation

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular mechanisms by which inhibitors like S3-15 modulate sRANKL activity at the cellular level.

Primary Cell Culture Systems

Primary cells provide a biologically relevant system to study cellular processes in a context that closely mimics a physiological environment.

Bone Marrow Macrophages (BMMs): BMMs isolated from mice are common precursors for in vitro osteoclast generation. To test the efficacy of sRANKL inhibitors, BMMs are cultured with macrophage colony-stimulating factor (M-CSF) and sRANKL to induce differentiation into osteoclasts. The inhibitory potential of compounds like S3-15 is assessed by adding them to these cultures and measuring the subsequent reduction in osteoclast formation. nih.gov

Human Primary Osteoblasts: To determine if sRANKL inhibitors have off-target effects or complementary benefits on bone-forming cells, human primary osteoblasts are utilized. Studies showed that sRANKL can suppress the mineralization of osteoblasts. The addition of S3-15 to these cultures in the presence of sRANKL was found to potently improve osteoblastic mineralization, indicating a beneficial effect on bone formation. nih.gov

Cell Line Models for Osteoclastogenesis and Signaling Studies

Immortalized cell lines offer a consistent and reproducible system for studying specific signaling pathways and for screening compounds.

RAW264.7 Cells: This murine macrophage cell line is widely used to study RANKL-induced osteoclastogenesis. nih.govorthobullets.com Upon stimulation with sRANKL, RAW264.7 cells differentiate into osteoclast-like cells. These cells are used in assays to screen for inhibitors that can block this differentiation process. nih.gov

Reporter Gene Cell Lines: To investigate the specific signaling pathways affected by sRANKL inhibition, reporter cell lines are employed. For instance, cells can be engineered to express a luciferase reporter gene under the control of NF-κB or NFAT response elements. In studies with S3-15, cells were pre-treated with the compound and then stimulated with sRANKL. A subsequent measurement of luciferase activity revealed that S3-15 suppresses RANKL-induced NF-κB and NFAT transcriptional activity. nih.gov

Functional Assays for sRANKL Activity

Functional assays provide quantitative data on the biological effects of sRANKL and its inhibition.

Osteoclast Formation and TRAP Staining: The primary method to assess osteoclastogenesis is to count multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells. In experiments with S3-15, bone marrow macrophages were cultured with sRANKL, leading to the formation of numerous TRAP-positive osteoclasts. The addition of S3-15 significantly reduced the number of these cells, demonstrating its inhibitory effect on osteoclast differentiation. nih.gov Rescue experiments using a mutated form of sRANKL (Q238A), which S3-15 cannot bind to, showed that S3-15 failed to inhibit osteoclastogenesis, confirming its specific mechanism of action. nih.gov

Reporter Gene Assays: These assays quantify the activation of downstream signaling pathways. To test the specificity of S3-15, reporter cells were stimulated with sRANKL, TNF-α, or IL-1β. S3-15 was shown to inhibit NF-κB activation induced by sRANKL, but not by TNF-α or IL-1β, highlighting its selectivity. nih.gov

| Functional Assay | Methodology | Key Finding for S3-15 | Reference |

| Osteoclastogenesis Assay | BMMs were cultured with M-CSF and sRANKL in the presence or absence of S3-15. Cells were stained for TRAP. | S3-15 effectively inhibits the sRANKL-induced formation of TRAP-positive multinucleated osteoclasts. | nih.gov |

| NF-κB Reporter Gene Assay | Cells with an NF-κB luciferase reporter were treated with S3-15, then stimulated with sRANKL or other cytokines (TNF-α, IL-1β). | S3-15 specifically suppresses NF-κB transcriptional activity induced by sRANKL, but not by TNF-α or IL-1β. | nih.gov |

| Osteoblast Mineralization | Human primary osteoblasts were cultured with sRANKL and S3-15. Mineralization was assessed by Alizarin Red S staining. | S3-15 promotes osteoblast mineralization, counteracting the suppressive effect of sRANKL. | nih.gov |

Molecular Techniques for Gene and Protein Expression

These techniques are used to examine the effect of sRANKL inhibitors on the expression and activation of key signaling proteins.

ELISA for sRANKL/OPG Levels: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the levels of sRANKL and its endogenous decoy receptor, Osteoprotegerin (OPG), in biological fluids like serum or cell culture supernatants. oup.comsceti.co.jpspandidos-publications.com This technique is crucial for clinical studies and for assessing the baseline conditions in animal models. termedia.plplos.orgaacrjournals.org

Western Blot: This technique is used to detect specific proteins and their phosphorylation status, which indicates their activation. To confirm that S3-15 blocks downstream signaling of the RANK receptor, Western blot experiments were performed. The results showed that S3-15 suppresses RANKL-induced signaling by reducing the phosphorylation of key proteins in the NF-κB (IKKα, IκBα, p65), MAPK (ERK, JNK, p38), and PI3K-AKT (PI3K, AKT) pathways. nih.gov

Preclinical In Vivo Animal Models

Animal models are essential for evaluating the therapeutic potential and systemic effects of sRANKL inhibitors in a living organism.

Transgenic and Disease Mouse/Rat Models

While transgenic mice overexpressing sRANKL (sRANKL-TG) or OPG exist and serve as valuable models for studying chronic alterations in the RANKL/OPG axis nih.govtermedia.pl, the preclinical evaluation of the specific inhibitor S3-15 utilized a different, more acute model.

Ovariectomized (OVX) Rat Model: This is a widely accepted model that mimics postmenopausal osteoporosis. Ovariectomy leads to estrogen deficiency, which in turn increases osteoclast activity and causes significant bone loss. To test the in vivo efficacy of the S3 series of inhibitors, OVX rats were administered the compounds orally. The bone volume/total volume (BV/TV) ratio was measured, and results showed that administration of S3-15 increased this ratio, indicating a protective effect against osteoporotic bone loss. Furthermore, lymphocyte transformation tests showed that S3-15 did not cause immunosuppression, a potential concern for therapies that target the RANKL pathway. nih.gov

| In Vivo Model | Methodology | Key Finding for S3-15 | Reference |

| Ovariectomized (OVX) Rat Model | Rats underwent ovariectomy to induce bone loss. S3-15 was administered orally. Bone parameters were analyzed. | S3-15 administration increased the bone volume / total volume (BV/TV), demonstrating an anti-osteoporotic effect. | nih.gov |

| Immune Function Test | Spleen lymphocytes were isolated from OVX mice treated with S3-15 and subjected to transformation tests. | S3-15 did not cause immunosuppression, as the lymphocyte transform rate was comparable to normal mice. | nih.gov |

Gene-Deficient Mouse Models (e.g., RANKL knockout, OPG-deficient mice)

Genetically engineered mouse models are fundamental tools for elucidating the physiological role of the RANKL/RANK/OPG signaling axis. By deleting the genes for RANKL or its endogenous inhibitor, osteoprotegerin (OPG), researchers can observe the direct consequences of their absence on skeletal development and homeostasis.

RANKL Knockout (RANKL-/-) Mice: Mice with a total ablation of the RANKL gene (also known as TRANCE/RANKL) exhibit a severe osteopetrotic phenotype, characterized by an increase in bone mass due to the absence of functional osteoclasts. nih.govaai.orgpnas.org These mice fail to form osteoclasts, which are the cells responsible for bone resorption. nih.govpnas.org Consequently, RANKL-/- mice display defective bone remodeling, an absence of tooth eruption, and a marked reduction or absence of the bone marrow cavity, which is filled with unresorbed trabecular bone. pnas.orgresearchgate.netresearchgate.net These models are crucial for confirming that RANKL is absolutely essential for osteoclast differentiation in vivo and for studying the effects of RANKL inhibition. nih.govresearchgate.net

OPG-Deficient (OPG-/-) Mice: In stark contrast, mice lacking the OPG gene develop severe, early-onset osteoporosis. nih.govindexcopernicus.com OPG acts as a decoy receptor, binding to RANKL and preventing it from activating its receptor, RANK, on osteoclast precursors. nih.govwjgnet.com Without OPG, RANKL signaling is unchecked, leading to excessive osteoclast formation and activity. This results in a significant decrease in bone mineral density, severe porosity in both trabecular and cortical bone, and a high incidence of fractures. nih.govindexcopernicus.comrupress.org OPG-deficient mice have been instrumental in demonstrating that OPG is a critical regulator of postnatal bone mass and serve as a valuable model for studying diseases of excessive bone loss. nih.govuw.edu Unexpectedly, these mice also develop arterial calcification, suggesting a role for the OPG/RANKL system in vascular health. nih.govindexcopernicus.com

The table below summarizes the key phenotypes of these gene-deficient models.

Table 1: Phenotypes of RANKL and OPG Gene-Deficient Mouse Models| Model | Gene Deleted | Primary Phenotype | Key Skeletal Features |

|---|---|---|---|

| RANKL Knockout | Tnfsf11 (RANKL) | Severe Osteopetrosis | Absence of osteoclasts, increased bone mass, failed tooth eruption. nih.govpnas.orgresearchgate.net |

| OPG-Deficient | Tnfrsf11b (OPG) | Severe Osteoporosis | Excessive osteoclasts, severe bone loss, high fracture incidence, arterial calcification. nih.govindexcopernicus.comjax.org |

Adenovirus Vector-Mediated sRANKL Overexpression Models

To study the effects of pathologically high levels of sRANKL, researchers use viral vectors to introduce and overexpress the sRANKL gene in adult animals. An adenovirus vector carrying the murine sRANKL cDNA can be injected into mice, leading to a rapid and significant increase in circulating sRANKL levels. nih.govnih.gov

This method successfully creates a murine model of hypercalcemia with anorexia. nih.govnih.gov In one study, serum sRANKL and calcium levels peaked seven days after a single intraperitoneal injection of the adenovirus vector (Ad-sRANKL). nih.gov The resulting hypercalcemia was associated with symptoms like anorexia and weight loss. nih.govnih.gov This model is distinct from transgenic mice that overexpress sRANKL from birth, which often develop severe osteoporosis but not hypercalcemia. nih.govnih.gov The Ad-sRANKL model is particularly useful for investigating the acute effects of high sRANKL concentrations and for studying the coupling between bone resorption and formation, as increases in markers for both processes are observed. nih.govorthobullets.com

Hydrodynamic Gene Delivery Techniques for sRANKL Expression

Hydrodynamic gene delivery is a non-viral method for introducing genetic material into an animal. The technique involves the rapid injection of a large volume of a solution containing naked plasmid DNA (such as a minicircle DNA vector) into the tail vein of a mouse. jove.comnih.govmdpi.com The resulting hydrodynamic pressure facilitates the uptake of the plasmid, primarily by hepatocytes, which then express the encoded protein and secrete it into circulation. jove.commdpi.com

This technique has been successfully used to systemically overexpress mouse sRANKL to create a non-inflammatory model of bone loss. jove.comnih.gov It offers an alternative to generating transgenic mice, which can be time-consuming and expensive. jove.com Following hydrodynamic delivery of an sRANKL minicircle, mice show a significant elevation in serum sRANKL and a corresponding increase in bone resorption markers like TRACP5b. jove.comnih.gov This model is a powerful tool for specifically examining the contribution of the sRANKL-RANK axis to bone remodeling in the absence of confounding inflammatory signals that are present in other models, such as ovariectomy. jove.com

Induced Disease Models Utilizing sRANKL (e.g., GST-RANKL induced bone loss models)

To create rapid and controllable models of bone loss, researchers can systemically administer a recombinant form of RANKL. A commonly used variant is a fusion protein of glutathione-S-transferase and the extracellular domain of human RANKL (GST-RANKL). nih.gov This fusion protein has been shown to have more potent activity in stimulating osteoclast formation compared to commercially available sRANKL. nih.govorthobullets.com

Intraperitoneal injections of GST-RANKL into mice can induce significant bone loss within as little as 24 to 50 hours. nih.govorthobullets.com This model rapidly mimics the bone loss seen in conditions like postmenopausal osteoporosis, which would otherwise take weeks to develop in surgical models like ovariectomy (OVX). nih.govorthobullets.com The bone loss is dose-dependent and characterized by a marked decrease in femoral trabecular bone mineral density (BMD) and an increase in osteoclastic activity. nih.govorthobullets.com This GST-RANKL-induced bone loss model is considered simple, fast, and highly reproducible, making it a valuable tool for the high-throughput evaluation of potential anti-osteoporosis drugs. nih.govorthobullets.comprospecbio.com

Table 2: Comparison of sRANKL Overexpression and Administration Models

| Methodology | Delivery Method | Onset of Action | Key Application | Primary Outcome |

|---|---|---|---|---|

| Adenovirus Vector | Intraperitoneal Injection | Days (Peak effect ~7 days) | Model of hypercalcemia and anorexia. nih.govnih.gov | High serum sRANKL, hypercalcemia, bone loss. nih.govorthobullets.com |

| Hydrodynamic Delivery | Intravenous Injection | Rapid (within days) | Non-inflammatory model of bone loss. jove.com | Systemic sRANKL expression, increased bone resorption markers. jove.comnih.gov |

| GST-RANKL Injection | Intraperitoneal Injection | Very Rapid (24-50 hours) | Rapid osteoporosis model for drug screening. nih.govorthobullets.com | Acute, dose-dependent bone loss. nih.govorthobullets.com |

Advanced Imaging and Histological Techniques in Preclinical Bone Research (e.g., microCT)

The structural and cellular changes in bone resulting from the research models described above are assessed using advanced imaging and histological techniques.

Micro-Computed Tomography (microCT): Micro-CT is an essential, non-invasive imaging modality for preclinical bone research. nih.govnih.gov It provides high-resolution, three-dimensional images of bone architecture, allowing for precise quantification of key structural parameters. orthobullets.comnih.gov In studies involving RANKL modulation, microCT is used to measure changes in bone mineral density (BMD), trabecular bone volume (BV/TV), trabecular number, thickness, and separation. researchgate.netorthobullets.com For instance, microCT analysis clearly demonstrates the increased bone mass and dense trabecular network in RANKL knockout mice and the severe trabecular bone loss in GST-RANKL-injected mice. researchgate.netorthobullets.comwjgnet.com The ability to perform in vivo scans allows for longitudinal studies, tracking bone changes in the same animal over time. nih.govbruker.com

These analytical techniques provide the quantitative data necessary to accurately characterize the skeletal phenotypes of different research models and to evaluate the efficacy of therapeutic interventions targeting the sRANKL pathway.

Conceptual Approaches to Srankl Pathway Modulation in Research

Principles of sRANKL Inhibition and Neutralization in Experimental Systems

Directly targeting sRANKL to prevent its interaction with its receptor, RANK, is a primary strategy in preclinical research. This can be achieved through several distinct molecular approaches.

Decoy Receptor Strategies (e.g., OPG mimetic approaches)

The naturally occurring decoy receptor for RANKL is Osteoprotegerin (OPG), a soluble protein that binds to RANKL and prevents it from activating RANK. scielo.org.mxfrontiersin.org This mechanism has inspired the development of OPG mimetic approaches in research.

One prominent strategy involves the creation of fusion proteins, such as OPG-Fc. nih.gov This engineered protein combines the RANKL-binding domain of OPG with the Fc fragment of an immunoglobulin (IgG). nih.gov The fusion enhances the stability and half-life of the molecule in experimental systems. OPG-Fc acts as a potent antagonist of RANKL, effectively sequestering it and inhibiting osteoclast differentiation and activity. nih.govnih.gov In preclinical models, OPG-Fc has demonstrated the ability to inhibit bone resorption. nih.govashpublications.org

Another approach has been the development of peptibodies, which are peptides fused to an Fc fragment. These are designed to mimic the binding activity of OPG. Furthermore, researchers have engineered RANKL mutants with a reduced affinity for OPG, which could serve as a tool to study the specific interactions of the RANK/RANKL pathway without the influence of its natural decoy. nih.gov The crystal structure of the human RANKL trimer complexed with the N-terminal fragment of OPG has provided detailed insights into their interaction, revealing that OPG directly blocks the active binding sites between RANKL and RANK. nih.gov This structural information is valuable for the design of small molecules that could mimic this blocking action. nih.gov

Antibody-Mediated Neutralization (conceptual basis in preclinical models)

A highly specific method for neutralizing sRANKL involves the use of monoclonal antibodies. These antibodies are designed to bind to RANKL with high affinity and specificity, thereby preventing its interaction with RANK. wikipedia.orgtandfonline.comfrontiersin.org

Denosumab is a fully human monoclonal IgG2 antibody that serves as a prime example of this approach. wikipedia.orgtandfonline.comfrontiersin.org It mimics the natural action of OPG by binding to both soluble and membrane-bound RANKL, thus inhibiting osteoclast formation, function, and survival. wikipedia.orgdrugbank.comresearchgate.net This leads to a decrease in bone resorption. drugbank.com In preclinical studies, anti-RANKL neutralizing antibodies have been shown to effectively reduce osteoclast activity. aacrjournals.orgsinobiological.com For instance, in mouse models, the administration of a neutralizing antibody against RANKL led to an increase in bone mass. nih.gov

The development of RANK-Fc fusion proteins with modified Fc regions represents another facet of antibody-mediated strategies. aacrjournals.org These fusion proteins not only neutralize RANKL but are also engineered to engage immune effector cells, adding another potential mechanism of action in experimental cancer models. aacrjournals.org The conceptual basis for these approaches is rooted in the successful application of neutralizing antibodies in various preclinical settings to block cytokine activity and study the resulting physiological effects. researchgate.netpsu.edu

Small Molecule Interruption of sRANKL-RANK Interaction (conceptual research focus)

The development of small molecule inhibitors that can disrupt the protein-protein interaction (PPI) between sRANKL and RANK is an area of intensive research. nih.govnih.govacs.org Unlike larger biologics, small molecules could offer advantages in terms of administration and tissue penetration.

The discovery of such inhibitors often relies on structure-based virtual screening and hit optimization. nih.govacs.org Researchers have identified compounds that can potently and selectively inhibit the RANKL/RANK interaction. nih.gov For example, one study identified a small molecule, compound 34 , that effectively inhibits RANKL-induced osteoclastogenesis and bone resorption in preclinical models by blocking the NFATc1/c-fos pathway. nih.govacs.org

Another research effort focused on identifying a binding site on soluble RANKL that is distinct from its membrane-bound form. nih.govresearchgate.net This led to the discovery of a highly potent inhibitor, S3-15 , which selectively interrupts the soluble RANKL-RANK interaction without affecting the membrane-bound RANKL-RANK interaction, thus potentially avoiding certain side effects. nih.govresearchgate.net Early efforts in this area also explored designing peptide segments derived from OPG loops and screening for small molecules that inhibit RANKL-induced osteoclastogenesis. mdpi.com

Strategies for Modulating sRANKL Production and Shedding

An alternative to neutralizing sRANKL is to control its production at the source. This involves targeting the cellular machinery responsible for its synthesis and release.

Inhibition of Metalloproteinase Activities (e.g., TACE/ADAM-17, MMP-7, MMP-14, ADAM-10)

Soluble RANKL is generated from its membrane-bound precursor (mRANKL) through proteolytic cleavage by a group of enzymes known as metalloproteinases. mdpi.com Inhibiting these enzymes can therefore reduce the amount of sRANKL produced.

Several metalloproteinases have been implicated as RANKL sheddases:

TACE/ADAM-17 : Tumor necrosis factor-alpha-converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17), is a key enzyme in the shedding of various cell surface proteins, including mRANKL. researchgate.netaai.orgnih.gov Inhibition of TACE/ADAM-17 has been shown to reduce the release of sRANKL from activated peripheral blood lymphocytes. researchgate.netaai.org Specific inhibitors of ADAM17 have been developed and are used in research to explore its various biological roles. frontiersin.orgpatsnap.comnih.gov

MMP-7 : Matrix metalloproteinase-7 can cleave mRANKL to release a soluble, active form. mdpi.comkuleuven.beresearchgate.net This has been observed in the context of cancer-induced osteolysis, where MMP-7 expressed by osteoclasts at the tumor-bone interface contributes to the solubilization of RANKL. researchgate.net

MMP-14 : Research has identified MMP14 as a target of parathyroid hormone (PTH) signaling in osteocytes. nih.gov Inhibition of MMP14 activity has been shown to decrease the production of sRANKL and subsequently reduce bone resorption in both murine and human bone models. nih.gov

ADAM-10 : This metalloproteinase has also been suggested as a potential RANKL sheddase. aai.org Interestingly, studies have shown that inhibitors of ADAM10 can promote osteoclast differentiation, suggesting a complex regulatory role for this enzyme in bone metabolism. nih.gov Downregulation of ADAM10 and ADAM17 expression is observed during osteoclast differentiation, which may be a mechanism to enhance the process. nih.gov

The development of specific inhibitors for these metalloproteinases is an active area of research. nih.govnih.govmedchemexpress.com

Future Directions and Unexplored Avenues in Srankl Research

Elucidation of Novel sRANKL-Associated Signaling Pathways

Current research has established that sRANKL inhibition by compounds like S3-15 effectively suppresses the NF-κB and MAPK signaling pathways, which are crucial for osteoclastogenesis. nih.govresearchgate.net However, the full spectrum of signaling cascades influenced by sRANKL remains to be charted. Future investigations should aim to:

Identify downstream targets beyond NF-κB and MAPK: Unbiased screening methods could reveal novel proteins and transcription factors that are modulated by sRANKL-specific signaling.

Investigate pathway crosstalk: Understanding how sRANKL-initiated signals interact with other pathways, such as Wnt signaling, is crucial. nih.gov There is evidence that sRANKL can bind to secreted frizzled-related proteins (sFRPs), which are inhibitors of the Wnt pathway, suggesting a complex interplay in bone metabolism. nih.gov

Explore non-canonical signaling: Research should delve into whether sRANKL engages in non-canonical signaling pathways that might contribute to its diverse physiological and pathological roles.

Identification of Additional sRANKL-Modulating Factors

The production and activity of sRANKL are regulated by a complex interplay of various factors. While it is known that sRANKL is produced through proteolytic cleavage of membrane-bound RANKL (mRANKL) by enzymes like TNF-α converting enzyme (TACE) and matrix metalloproteinases, or through alternative splicing, many aspects of this regulation are still unclear. aai.orgmdpi.comtermedia.pl

Future research should focus on:

Identifying novel proteases and their regulators: Discovering other enzymes involved in sRANKL shedding could provide new therapeutic targets.

Understanding the role of post-translational modifications: Investigating how glycosylation or other modifications affect sRANKL stability, receptor binding affinity, and susceptibility to cleavage.

Elucidating the influence of the microenvironment: Characterizing how factors in specific tissue microenvironments (e.g., inflammation, hypoxia) impact the expression and activity of sRANKL-modulating factors.

A number of hormonal and paracrine factors are known to regulate the expression of RANKL, which in turn affects the levels of sRANKL.

| Factors Increasing RANKL Expression | Factors Decreasing RANKL Expression |

| Proinflammatory Cytokines (TNFα, IL-1, IL-6, IL-11) | Estrogen |

| Prostaglandin E2 | Transforming growth factor beta (TGF-β) (via increased OPG) |

| Parathyroid Hormone (PTH) | - |

| 1,25-dihydroxyvitamin D3 | - |

| Glucocorticoids | - |

This table is generated based on data from multiple sources. nih.govorthobullets.comsceti.co.jp

Development of Advanced Preclinical Models for sRANKL Studies

The use of animal models has been instrumental in understanding the in vivo effects of sRANKL and its inhibitors. For instance, the administration of sRANKL to mice has been shown to induce osteoporosis, while inhibitors like S3-15 have demonstrated anti-osteoporotic effects in ovariectomy (OVX) rat models. nih.govoup.com However, more sophisticated models are needed to fully recapitulate the complexity of human diseases.

Future advancements in preclinical models could include:

Humanized mouse models: Developing mice with a humanized immune system or bone marrow components to better study the effects of sRANKL inhibitors on human cells in an in vivo context.

Disease-specific models: Creating models that more accurately reflect the role of sRANKL in specific conditions beyond osteoporosis, such as rheumatoid arthritis, cancer-related bone disease, and periodontitis. aai.orgmdpi.com

Long-term study models: Establishing models to investigate the chronic effects of sRANKL inhibition, ensuring long-term efficacy and safety.

Understanding Context-Dependent Roles of sRANKL Isoforms

Alternative splicing of the RANKL gene produces at least three isoforms, with one being a secreted molecule (sRANKL) and the others being membrane-bound. sceti.co.jp While all are considered bioactive, their specific roles may be context-dependent. The selective inhibition of sRANKL by compounds like S3-15, without affecting mRANKL, suggests that these isoforms have distinct functions. nih.gov

Key areas for future exploration include:

Functional differences in signaling: Determining if different isoforms activate distinct downstream signaling events or have varying affinities for the RANK receptor.

Tissue-specific expression and function: Mapping the expression of each isoform across different tissues and disease states to understand their specific contributions to pathology. The observation that mRANKL is crucial for immune cell communication, while sRANKL is more implicated in pathological bone loss, highlights this need. nih.gov

| Human RANKL Isoform | Description |

| Isoform 1 (317 AA) | Type II membrane protein with intracellular, transmembrane, and extracellular domains. sceti.co.jp |

| Isoform 2 (244 AA) | Secreted molecule lacking intracellular and transmembrane domains. sceti.co.jp |

| Isoform 3 (270 AA) | Type II membrane protein lacking the intracellular domain. sceti.co.jp |

Integration of sRANKL Research with Multi-Omics Approaches

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological networks involving sRANKL. Integrating these large-scale datasets can provide a more holistic understanding of how sRANKL contributes to disease and how inhibitors modulate these processes at a systems level.

Future research should prioritize:

Proteomic analysis of sRANKL interactomes: Identifying the complete set of proteins that interact with sRANKL in different cell types and conditions.

Transcriptomic profiling of cells treated with sRANKL inhibitors: Characterizing the global changes in gene expression following treatment with compounds like S3-15 to identify novel therapeutic targets and biomarkers of response.

Metabolomic studies: Investigating how sRANKL and its inhibition affect cellular metabolism, which could reveal new links between bone biology and metabolic diseases.

Integrated multi-omics analysis: Combining data from different omics layers to construct comprehensive models of sRANKL signaling networks and their role in disease pathogenesis.

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in osteoclast differentiation protocols?

- Methodological Answer : Standardize differentiation media components (e.g., RANKL concentration, serum batch) across labs. Use automated cell counters and viability assays (e.g., trypan blue) to normalize cell seeding densities. Share raw data via repositories like Figshare for independent validation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.